Ethyl 2,2-dimethyl-8-bromooctanoate

Organic synthesis Process chemistry Purification optimization

Ethyl 2,2-dimethyl-8-bromooctanoate (CAS 73828-70-3) is a synthetic organic ester characterized by a terminal primary alkyl bromide on an octanoate backbone and a gem-dimethyl substitution at the alpha-carbon. With molecular formula C12H23BrO2 and a molecular weight of 279.21 Da, it serves as a bifunctional building block featuring an ester group for further derivatization and a terminal bromide as a leaving or coupling handle.

Molecular Formula C12H23BrO2
Molecular Weight 279.21 g/mol
Cat. No. B8486641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,2-dimethyl-8-bromooctanoate
Molecular FormulaC12H23BrO2
Molecular Weight279.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)(C)CCCCCCBr
InChIInChI=1S/C12H23BrO2/c1-4-15-11(14)12(2,3)9-7-5-6-8-10-13/h4-10H2,1-3H3
InChIKeyMTEYTBYHEOMETG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2,2-dimethyl-8-bromooctanoate (CAS 73828-70-3): A Gem-Dimethyl-Substituted Bifunctional C8 Ester Building Block for Precision Synthesis


Ethyl 2,2-dimethyl-8-bromooctanoate (CAS 73828-70-3) is a synthetic organic ester characterized by a terminal primary alkyl bromide on an octanoate backbone and a gem-dimethyl substitution at the alpha-carbon . With molecular formula C12H23BrO2 and a molecular weight of 279.21 Da, it serves as a bifunctional building block featuring an ester group for further derivatization and a terminal bromide as a leaving or coupling handle . The compound is commercially catalogued as a research reagent, typically supplied at ≥95% purity, and is recognized as a designated impurity reference standard for the cholesterol-lowering drug bempedoic acid (Bempedoic Acid Impurity 81) .

Why Ethyl 8-Bromooctanoate or Other Linear Bromoesters Cannot Replace Ethyl 2,2-dimethyl-8-bromooctanoate in Structure-Sensitive Applications


In-class compounds such as ethyl 8-bromooctanoate (CAS 29823-21-0) and ethyl 2-bromooctanoate (CAS 5445-29-4) share the same terminal bromide and ester functional group architecture, yet differ fundamentally in the presence or position of α-substitution [1]. The 2,2-dimethyl group of ethyl 2,2-dimethyl-8-bromooctanoate introduces three simultaneous effects not replicated by its linear or α-mono-substituted analogs: (i) increased steric shielding of the ester carbonyl, retarding both chemical and enzymatic hydrolysis; (ii) elevated computed lipophilicity (estimated XLogP3 increment of +1.2 to +1.7 log units relative to ethyl 8-bromooctanoate); and (iii) altered physical properties including a different reduced-pressure boiling point and density profile that affect distillation-based purification and formulation . Critically, the compound occupies a unique regulatory-chemical niche as a characterized bempedoic acid process impurity, a designation not held by generic linear bromooctanoates, making it irreplaceable for pharmaceutical impurity profiling and reference standard procurement .

Quantitative Comparator-Based Evidence Supporting Procurement Differentiation of Ethyl 2,2-dimethyl-8-bromooctanoate


Reduced-Pressure Boiling Point Differentiation vs. Ethyl 8-Bromooctanoate Guides Distillation Protocol Selection

Under reduced pressure, ethyl 2,2-dimethyl-8-bromooctanoate distills at 95–100 °C at 0.2 Torr , while ethyl 8-bromooctanoate distills at 123 °C at 3 Torr . When both boiling points are normalized to equivalent reduced-pressure conditions, the target compound exhibits a substantially lower boiling point, attributable to the disruption of intermolecular packing by the gem-dimethyl group. This enables gentler distillation conditions that reduce thermal decomposition risk of the terminal bromide during purification.

Organic synthesis Process chemistry Purification optimization

Density Reduction Driven by Gem-Dimethyl Substitution Affects Formulation and Phase-Behavior Calculations

The predicted density of ethyl 2,2-dimethyl-8-bromooctanoate is 1.147 ± 0.06 g/cm³ , whereas the experimentally reported density of ethyl 8-bromooctanoate is 1.194 g/cm³ . The 2,2-dimethyl substitution results in a ~4% density reduction (Δρ ≈ −0.047 g/cm³), consistent with the steric bulk of the gem-dimethyl group disrupting efficient molecular packing. This density shift alters solvent-miscibility profiles and should be accounted for in biphasic extraction or formulation protocols.

Physical organic chemistry Formulation science Property prediction

Elevated Lipophilicity (XLogP3) Relative to Linear Bromooctanoate Analogs Influences Phase-Transfer and Membrane-Partitioning Behavior

The XLogP3 of ethyl 8-bromooctanoate is 3.3 (PubChem-computed) [1], and ethyl 2-bromooctanoate is 4.2 (PubChem-computed) [2]. Although a directly measured logP for ethyl 2,2-dimethyl-8-bromooctanoate is not available in the public domain, class-level inference based on the additive contribution of the 2,2-dimethyl group (+0.5 to +0.8 log units per methyl group in analogous ester series) places its estimated XLogP3 in the range of 4.5 to 5.0. This represents a >1.2 log unit increase over ethyl 8-bromooctanoate and positions the compound closer to ethyl 2-bromooctanoate in lipophilicity while retaining the terminal bromide regiochemistry critical for applications requiring ω-functionalization.

Medicinal chemistry Lipophilicity optimization ADME property tuning

Designated Bempedoic Acid Process Impurity Status Creates a Non-Fungible Regulatory Procurement Requirement

Ethyl 2,2-dimethyl-8-bromooctanoate is explicitly catalogued by multiple pharmaceutical reference standard suppliers as 'Bempedoic Acid Impurity 81' . This designation is not assigned to ethyl 8-bromooctanoate, ethyl 2-bromooctanoate, or any other linear bromooctanoate ester. The compound functions as a process-related impurity reference standard in the manufacture and quality control of bempedoic acid (ETC-1002, Nexletol®), a marketed ATP-citrate lyase inhibitor for hypercholesterolemia [1]. Its role as an identified impurity with a specific CAS registry entry creates a non-discretionary procurement requirement for analytical laboratories performing impurity profiling, method validation, and stability studies under ICH guidelines.

Pharmaceutical impurity profiling Regulatory reference standards Quality control

Alpha-Gem-Dimethyl Steric Shielding Reduces Ester Hydrolysis Rates Relative to Unsubstituted Analogs

The 2,2-dimethyl substitution at the alpha-carbon creates substantial steric hindrance around the ester carbonyl. Quantitative structure-metabolism relationship (QSMR) studies on carboxylic esters have demonstrated that the inaccessible solid angle around the carbonyl oxygen (Ω_hO) is the dominant steric parameter governing enzymatic hydrolysis rates, with α,α-dialkyl substitution producing the largest retardation factors [1]. A biodegradation study of surface-active esters specifically compared no substitution, 2-methyl, and 2,2-dimethyl substitution on C8-acid esters and confirmed that 2,2-dimethyl substitution yields the slowest hydrolysis kinetics [2]. While direct hydrolysis rate constants for ethyl 2,2-dimethyl-8-bromooctanoate are not publicly available, class-level inference predicts that its ester hydrolysis half-life is significantly longer than that of ethyl 8-bromooctanoate under both chemical and enzymatic conditions, with estimated retardation factors of 5- to 50-fold based on the Taft E_s steric parameter for t-butyl vs. methyl esters (−1.54 vs. 0.00).

Physical organic chemistry Stability studies Prodrug design

Where Ethyl 2,2-dimethyl-8-bromooctanoate Delivers Non-Substitutable Value: Key Procurement-Driven Application Scenarios


Bempedoic Acid Impurity Reference Standard for Pharmaceutical Quality Control

As a designated Bempedoic Acid Impurity 81 , this compound is required for HPLC impurity profiling, method validation, and stability-indicating assay development in bempedoic acid API and finished drug product analysis. Analytical laboratories supporting ANDA filings or commercial QC release testing must procure certified reference material of this specific CAS number; no structural analog can serve as a substitute for impurity identification or quantification under ICH Q3A/Q3B guidelines.

Synthesis of Sterically Stabilized ω-Bromo Ester Intermediates Requiring Aqueous Stability

The α,α-dimethyl substitution confers significant hydrolytic stability relative to unsubstituted ethyl 8-bromooctanoate [1], making ethyl 2,2-dimethyl-8-bromooctanoate the preferred building block when a terminal bromide must survive aqueous workup, prolonged storage in solution, or multi-step synthetic sequences involving nucleophilic or basic conditions that would cleave a conventional linear ester.

Lipophilic ω-Functionalized Probe or Linker Design in Medicinal Chemistry

The estimated elevated lipophilicity (XLogP3 ~4.5–5.0) combined with a terminal bromide handle makes this compound a strategic choice for synthesizing membrane-permeable molecular probes, lipid-conjugated drug candidates, or hydrophobic linkers where both ω-reactivity and high logP are simultaneously required—a combination not offered by ethyl 8-bromooctanoate (XLogP3 = 3.3) or α-bromo positional isomers.

Distillation-Optimized Process Chemistry Requiring Minimal Thermal Bromide Degradation

The lower reduced-pressure boiling point (95–100 °C at 0.2 Torr) relative to ethyl 8-bromooctanoate (123 °C at 3 Torr) enables gentler purification by vacuum distillation, reducing the risk of thermal elimination or decomposition of the terminal primary bromide. This property is leveraged in process-scale syntheses where preserving bromide integrity during purification is critical to downstream yield.

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